

# Hexapeptide-10: A Technical Guide to its Molecular Properties, Synthesis, and Analysis

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## Compound of Interest

Compound Name: Hexapeptide-10

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## Abstract

**Hexapeptide-10**, also known by its trade name Serilesine, is a synthetic peptide that has garnered significant interest in the fields of dermatology and cosmetic science for its role in promoting skin firmness and elasticity. This technical guide provides a comprehensive overview of the molecular and structural properties of **Hexapeptide-10**. It details plausible experimental protocols for its synthesis via Solid-Phase Peptide Synthesis (SPPS) and its characterization using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Furthermore, this guide elucidates the signaling pathway through which **Hexapeptide-10** is understood to exert its biological effects.

## Molecular and Structural Characteristics

**Hexapeptide-10** is a synthetic peptide composed of a sequence of six amino acids. Its primary structure and key molecular properties are summarized in the table below.

Property	Value	Source(s)
INCI Name	Hexapeptide-10	[1]
Synonym	Serilesine	[1][2][3]
Amino Acid Sequence	H-Ser-Ile-Lys-Val-Ala-Val-OH	[3]
One-Letter Code	SIKVAV	
Molecular Formula	C28H53N7O8	
Molecular Weight	615.76 g/mol	
Appearance	White to off-white powder	
Solubility	Soluble in water (> 1 mg/mL)	
Purity (typical)	≥95% (by HPLC)	
CAS Number	146439-94-3	

## Synthesis and Purification

**Hexapeptide-10** is typically synthesized using Solid-Phase Peptide Synthesis (SPPS), a well-established method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. This method ensures high purity and yield of the final product.

## Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a representative method for the synthesis of **Hexapeptide-10** based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.

Materials:

- Fmoc-Val-Wang resin
- Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ile-OH, Fmoc-Ser(tBu)-OH)

- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- Activation reagent: DIPEA (N,N-Diisopropylethylamine)
- Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
- Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
- Solvents: DMF, Dichloromethane (DCM), Diethyl ether
- SPPS reaction vessel

#### Procedure:

- Resin Swelling: Swell the Fmoc-Val-Wang resin in DMF for 30 minutes in the reaction vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound Valine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
- Amino Acid Coupling (Cycle 1: Alanine):
  - Pre-activate Fmoc-Ala-OH (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
  - Add the activated amino acid solution to the resin and allow it to react for 2 hours at room temperature.
  - Wash the resin with DMF and DCM.
- Repeat Synthesis Cycle: Repeat the Fmoc deprotection and amino acid coupling steps for the remaining amino acids in the sequence: Valine, Lysine (with Boc side-chain protection), Isoleucine, and Serine (with tBu side-chain protection).
- Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

- Cleavage and Deprotection:
  - Wash the fully assembled peptide-resin with DCM and dry under vacuum.
  - Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups (Boc and tBu).
  - Filter the resin and collect the TFA solution containing the crude peptide.
- Peptide Precipitation and Purification:
  - Precipitate the crude peptide by adding cold diethyl ether.
  - Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
  - Dry the crude peptide pellet under vacuum.
  - Purify the crude peptide using preparative reverse-phase HPLC.
- Lyophilization: Lyophilize the pure HPLC fractions to obtain the final **Hexapeptide-10** as a white powder.

Caption: Workflow for the synthesis and purification of **Hexapeptide-10**.

## Analytical Characterization

To ensure the identity and purity of the synthesized **Hexapeptide-10**, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are essential analytical techniques.

## Experimental Protocol: HPLC Analysis

This protocol outlines a standard reverse-phase HPLC method for assessing the purity of **Hexapeptide-10**.

Instrumentation and Conditions:

- HPLC System: Agilent 1100 or equivalent with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 214 nm.
- Injection Volume: 20  $\mu$ L.
- Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL.

#### Procedure:

- Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes.
- Inject the sample onto the column.
- Run the gradient elution as specified.
- Monitor the absorbance at 214 nm.
- The purity of **Hexapeptide-10** is determined by the area percentage of the main peak in the chromatogram.

## Experimental Protocol: Mass Spectrometry

This protocol describes a typical method for confirming the molecular weight of **Hexapeptide-10** using Electrospray Ionization Mass Spectrometry (ESI-MS).

#### Instrumentation and Conditions:

- Mass Spectrometer: A quadrupole or ion trap mass spectrometer equipped with an ESI source.
- Ionization Mode: Positive ion mode.

- **Sample Infusion:** The sample can be introduced via direct infusion or coupled with an HPLC system (LC-MS).
- **Sample Preparation:** Dissolve the peptide in a suitable solvent for ESI, such as 50:50 acetonitrile:water with 0.1% formic acid, to a concentration of approximately 10  $\mu\text{M}$ .
- **Scan Range:**  $m/z$  100-1000.

#### Procedure:

- Calibrate the mass spectrometer using a standard calibration solution.
- Introduce the sample into the ESI source.
- Acquire the mass spectrum in the positive ion mode.
- Analyze the spectrum for the presence of the protonated molecular ion  $[M+H]^+$ . For **Hexapeptide-10** (MW = 615.76), the expected  $[M+H]^+$  ion will be at  $m/z$  616.77. Doubly charged ions  $[M+2H]^{2+}$  at  $m/z$  308.89 may also be observed.
- The observed mass should be within the expected mass tolerance of the instrument (typically < 5 ppm for high-resolution instruments).

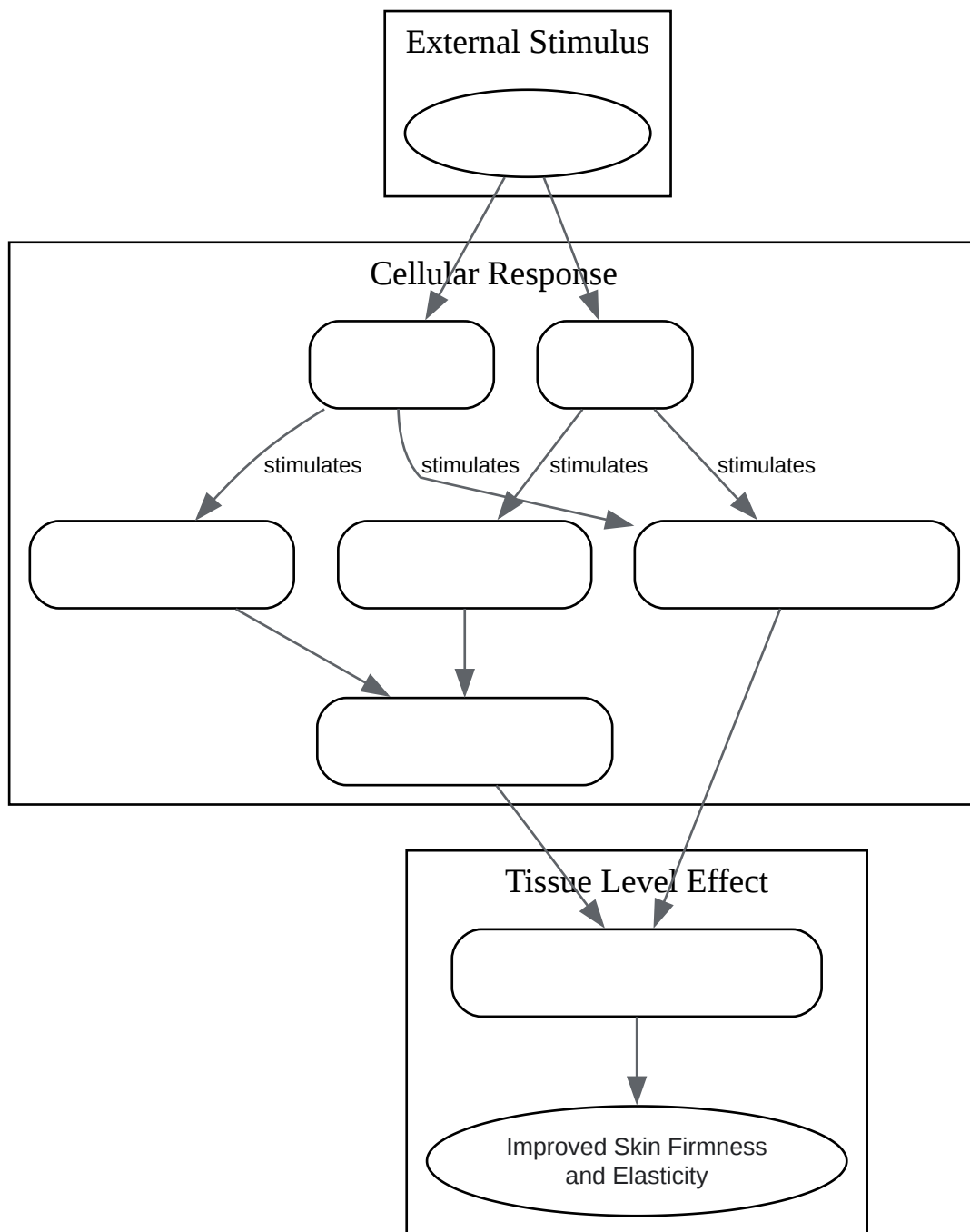
## Biological Activity and Signaling Pathway

**Hexapeptide-10** is a synthetic peptide derived from an adhesion sequence of laminin, a key protein in the dermo-epidermal junction (DEJ). Its primary biological function is to enhance cell adhesion and proliferation, thereby strengthening the integrity of the skin.

The mechanism of action of **Hexapeptide-10** involves the stimulation of key cellular components within the DEJ. It has been shown to increase the synthesis of laminin-5 and  $\alpha 6$ -integrin. Laminin-5 is a crucial protein of the basement membrane, and  $\alpha 6$ -integrin is a transmembrane receptor on keratinocytes that binds to laminin-5. This interaction is fundamental for the formation of hemidesmosomes, which are anchoring complexes that connect the epidermis to the dermis.

By promoting the synthesis of these molecules, **Hexapeptide-10** strengthens the dermo-epidermal junction, leading to improved skin firmness, elasticity, and a reduction in the

appearance of sagging skin. It also stimulates the proliferation of both keratinocytes and fibroblasts.



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Caption: Signaling pathway of **Hexapeptide-10** in the skin.

## Conclusion

**Hexapeptide-10** is a well-characterized synthetic peptide with significant potential in skin care applications. Its synthesis via SPPS and subsequent purification can yield a high-purity product, the identity of which can be confirmed by HPLC and mass spectrometry. The biological activity of **Hexapeptide-10** is attributed to its ability to enhance the synthesis of crucial proteins in the dermo-epidermal junction, leading to improved skin structure and firmness. This technical guide provides a foundational understanding for researchers and professionals working with or developing products containing **Hexapeptide-10**.

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